N-Isopentylformamide

Description

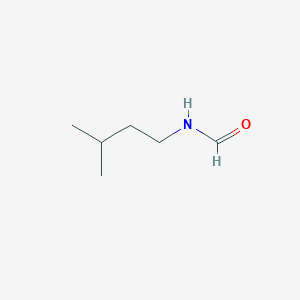

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylbutyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)3-4-7-5-8/h5-6H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWGCPXFAJKWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-87-7 | |

| Record name | NSC77945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Scale Up Considerations and Process Optimization for N Isopentylformamide Production

Transitioning the synthesis of N-isopentylformamide from a laboratory setting to large-scale industrial production introduces a series of challenges that necessitate careful process optimization. pharmaceuticalprocessingworld.comcontractpharma.com The successful scale-up is not merely an increase in batch size but a complex undertaking requiring a deep understanding of chemical engineering principles to ensure consistency, efficiency, and economic viability. pharmaceuticalprocessingworld.comamazonaws.com

A primary challenge in scaling up is maintaining process reproducibility. Parameters such as heat transfer, mass transfer, and mixing efficiency differ significantly between small lab vessels and large industrial reactors. amazonaws.com For exothermic reactions like formylation, inadequate heat dissipation at a larger scale can lead to temperature gradients, affecting reaction rates and potentially causing side reactions, thereby compromising product quality and yield. amazonaws.com The volume of a vessel increases by a cube of its linear dimension, while the surface area for heat exchange increases only by a square, making heat management critical. amazonaws.com

Process optimization is a systematic approach to enhancing efficiency, quality, and productivity while reducing waste and operational costs. processmaker.com For this compound production, optimization would focus on key reaction parameters. For instance, in the Leuckart reaction, it has been found that adjusting the molar ratio of reactants and the temperature can dramatically accelerate the process, reducing reaction times from many hours to mere minutes or even seconds. google.com This represents a significant optimization that improves throughput and reduces energy consumption. google.com

Furthermore, the entire manufacturing workflow, from sourcing raw materials to final product purification, must be considered. pharmaceuticalprocessingworld.com Establishing a robust supply chain for starting materials like isopentylamine and formic acid is crucial. The transition of technology from research and development to the manufacturing team must be seamless, involving clear documentation, standardized operating procedures (SOPs), and effective communication to avoid errors and delays. The use of real-time monitoring through Process Analytical Technology (PAT) can help ensure that critical process parameters are maintained within their optimal range, allowing for early detection of any deviations.

| Parameter | Scale-Up Challenge | Optimization Strategy |

|---|---|---|

| Temperature Control | Heat removal becomes less efficient at larger scales, risking overheating and side reactions. amazonaws.com | Utilize reactors with high-efficiency jacketing or internal cooling coils; precisely determine optimal temperature for selectivity and rate. google.com |

| Reactant Ratio | Maintaining homogenous concentration at a large scale can be difficult. | Optimize molar ratios to accelerate the reaction and maximize yield, as demonstrated in accelerated Leuckart reactions. google.com |

| Mixing | Achieving uniform mixing in large vessels is challenging and can lead to localized "hot spots" or concentration gradients. | Select appropriate impeller design and agitation speed; use computational fluid dynamics (CFD) to model and ensure effective mixing. |

| Solvent Selection | Solvent choice impacts reaction kinetics, solubility, and downstream processing (e.g., product separation). google.com | Select a solvent that balances reaction performance with ease of separation, such as using a water-immiscible amide for simplified aqueous extraction. google.com |

| Reaction Time | Long reaction times reduce plant throughput and increase operational costs. google.com | Optimize conditions (temperature, catalysis, reactant ratios) to minimize reaction time without sacrificing yield or purity. google.com |

Spectroscopic and Advanced Analytical Methodologies for N Isopentylformamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation of N-Isopentylformamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. numberanalytics.com For this compound, NMR studies provide detailed insights into its molecular arrangement and dynamics.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

Multidimensional NMR techniques are instrumental in assigning the proton (¹H) and carbon (¹³C) signals in the this compound molecule and establishing its connectivity. sdsu.eduyoutube.comnationalmaglab.org

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY spectra would show correlations between the protons on adjacent carbons in the isopentyl chain, as well as between the N-H proton and the protons on the adjacent methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. sdsu.educolumbia.eduwikipedia.org This is crucial for assigning the carbon signals in the this compound spectrum by linking them to their attached protons. emerypharma.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton by connecting different fragments. For instance, in this compound, HMBC can show correlations between the formyl proton and the carbonyl carbon, and between the N-H proton and the carbons of the isopentyl group.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Formyl CH | ~8.1 | ~163 |

| N-H | ~7.5 (broad) | - |

| N-CH₂ | ~3.2 | ~38 |

| CH₂-CH | ~1.4 | ~39 |

| CH(CH₃)₂ | ~1.6 | ~26 |

| CH(CH₃)₂ | ~0.9 | ~22 |

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected J-coupling (Hz) |

| ¹H | Formyl | 8.1 | Singlet | - |

| ¹H | N-H | 7.5 | Broad Triplet | ~5-6 |

| ¹H | N-CH₂ | 3.2 | Quartet | ~6-7 |

| ¹H | CH₂-CH | 1.4 | Multiplet | ~7 |

| ¹H | CH(CH₃)₂ | 1.6 | Nonet | ~7 |

| ¹H | CH(CH₃)₂ | 0.9 | Doublet | ~7 |

| ¹³C | C=O | 163 | Singlet | - |

| ¹³C | N-CH₂ | 38 | Singlet | - |

| ¹³C | CH₂-CH | 39 | Singlet | - |

| ¹³C | CH(CH₃)₂ | 26 | Singlet | - |

| ¹³C | CH(CH₃)₂ | 22 | Singlet | - |

Dynamic NMR Studies on this compound Rotational Barriers

Amides, including this compound, exhibit restricted rotation around the C-N bond due to the partial double bond character arising from resonance. This results in the existence of cis and trans conformers. Dynamic NMR (DNMR) spectroscopy is a key technique for studying the kinetics of this rotational process. ut.eeias.ac.in

By monitoring the NMR spectra at different temperatures, the rate of interconversion between the conformers can be determined. montana.edu At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the cis and trans isomers may be observed. As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single, averaged signal.

The energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites. montana.edunih.gov For formamides, these barriers are typically in the range of 50 to 90 kJ/mol. ias.ac.in The study of these rotational barriers provides valuable information about the electronic structure and steric effects within the molecule. mdpi.com

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Fragmentation Pathway Studies of this compound

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. libretexts.org The mass spectrum of this compound would show a molecular ion peak at m/z 115. nist.gov The fragmentation patterns are often complex but highly reproducible, providing a "fingerprint" for the molecule. Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. libretexts.org For this compound, key fragments would likely arise from cleavage of the C-C bonds in the isopentyl chain and cleavage adjacent to the nitrogen atom.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This is useful for confirming the molecular weight of the compound.

Interactive Data Table: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula | Possible Origin |

| 115 | Molecular Ion [M]⁺˙ | C₆H₁₃NO⁺˙ | Ionization of the parent molecule. |

| 100 | [M - CH₃]⁺ | C₅H₁₀NO⁺ | Loss of a methyl radical from the isopentyl group. |

| 86 | [M - C₂H₅]⁺ | C₄H₈NO⁺ | Loss of an ethyl radical. |

| 72 | [M - C₃H₇]⁺ | C₃H₆NO⁺ | Loss of a propyl radical (α-cleavage). |

| 58 | [CH₃CH₂CH₂NH=CH₂]⁺ | C₄H₁₀N⁺ | Cleavage of the N-isopentyl bond with hydrogen transfer. |

| 44 | [H₂N=C=O]⁺ | CH₂NO⁺ | McLafferty rearrangement. |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Applications

Electrospray Ionization (ESI): ESI is a soft ionization technique particularly suited for polar and thermally labile molecules. umd.eduwiley-vch.de It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. umd.edu ESI-MS is valuable for obtaining accurate molecular weight information for this compound and can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and study the structure of the ion. asianpubs.org The fragmentation in ESI-MS/MS is often more controlled than in EI-MS, allowing for systematic elucidation of fragmentation pathways. lifesciencesite.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, primarily used for large molecules like proteins and polymers, but it can also be applied to smaller organic molecules. utoronto.ca The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte, typically as [M+H]⁺ or [M+Na]⁺ ions. utoronto.cacriver.com MALDI could be used for the high-throughput analysis of this compound, especially in complex mixtures. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.netsurfacesciencewestern.com These two techniques are often complementary. researchgate.netplus.ac.at

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. mt.com The IR spectrum of this compound will show characteristic absorption bands for its functional groups:

N-H stretch: A strong, sharp band around 3300 cm⁻¹, characteristic of a secondary amide.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region from the isopentyl group.

C=O stretch (Amide I band): A very strong absorption band around 1650 cm⁻¹, which is one of the most characteristic peaks for amides.

N-H bend (Amide II band): A strong band around 1550 cm⁻¹.

C-N stretch: A band in the 1400-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light. plus.ac.at While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. plus.ac.at Therefore, symmetrical vibrations are often more intense in Raman spectra. For this compound, Raman spectroscopy would also reveal the characteristic amide bands and vibrations of the alkyl chain.

The position and shape of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. mdpi.com In concentrated solutions or the pure liquid state, this compound molecules will form intermolecular hydrogen bonds (N-H···O=C). These interactions cause a shift of the N-H and C=O stretching frequencies to lower wavenumbers and a broadening of the bands compared to the gas phase or dilute solutions in non-polar solvents. peerj.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity | Comments |

| N-H Stretch | IR, Raman | ~3300 | Strong (IR), Medium (Raman) | Sensitive to hydrogen bonding. |

| C-H Stretch | IR, Raman | 2850-3000 | Strong (IR), Strong (Raman) | Aliphatic C-H bonds. |

| C=O Stretch (Amide I) | IR, Raman | ~1650 | Very Strong (IR), Strong (Raman) | Characteristic amide absorption. |

| N-H Bend (Amide II) | IR | ~1550 | Strong | Characteristic amide absorption. |

| C-N Stretch | IR, Raman | ~1420 | Medium |

Fourier-Transform Infrared (FTIR) Spectroscopy in Solution and Solid State

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, offering a characteristic "fingerprint" based on the absorption of infrared radiation. wikipedia.orgedinst.com For this compound, the FTIR spectrum is dominated by bands corresponding to the vibrations of its amide and alkyl groups. The analysis of this compound can be performed in both solution and solid states, with the physical state influencing the spectral features due to differences in intermolecular interactions, such as hydrogen bonding.

In the solid state, the ordered arrangement of molecules can lead to sharper, more defined spectral bands compared to the solution state, where molecules are more mobile and experience a broader range of intermolecular environments. The NH₂ vibrations, in particular, are very sensitive to changes in temperature and the physical state of the sample. open.ac.uk For N-substituted amides, key vibrational modes include:

N-H Stretching: This vibration typically appears in the region of 3500-3300 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In dilute solutions, a sharp band corresponding to free N-H stretching is observed, while in the solid state or concentrated solutions, this band broadens and shifts to lower wavenumbers due to intermolecular hydrogen bonding.

C=O Stretching (Amide I band): The Amide I band, primarily associated with the C=O stretching vibration, is one of the most intense and informative bands in the FTIR spectrum of amides. It typically occurs in the range of 1700-1600 cm⁻¹. acs.org The position of this band is influenced by the physical state, solvent polarity, and hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III bands): The Amide II band, appearing between 1550-1450 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. acs.org The Amide III band, found in the 1350-1200 cm⁻¹ region, is also a coupled vibration involving C-N stretching and N-H bending.

C-H Stretching and Bending: Vibrations associated with the isopentyl group, including symmetric and asymmetric stretching of the C-H bonds, are observed in the 3000-2800 cm⁻¹ region. Bending vibrations for the CH₂, and CH₃ groups appear at lower frequencies.

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | State | Comments |

| N-H Stretch | 3500 - 3300 | Solution/Solid | Position and width are sensitive to hydrogen bonding. |

| C-H Stretch (Alkyl) | 3000 - 2800 | Solution/Solid | Characteristic of the isopentyl group. |

| C=O Stretch (Amide I) | 1700 - 1600 | Solution/Solid | Strong, intense band. |

| N-H Bend (Amide II) | 1550 - 1450 | Solution/Solid | Coupled with C-N stretch. |

| C-N Stretch (Amide III) | 1350 - 1200 | Solution/Solid | Coupled with N-H bend. |

Note: The exact wavenumbers can vary based on the specific experimental conditions.

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. edinst.com A key advantage of Raman spectroscopy is its relative insensitivity to water, making it particularly useful for studying samples in aqueous solutions. The technique provides a unique "fingerprint" of a molecule, which can be used for identification and structural analysis. spectroscopyonline.comnih.gov

For this compound, the Raman spectrum will exhibit bands corresponding to the same fundamental vibrations as in the FTIR spectrum, but with different relative intensities. The selection rules for Raman activity differ from those for IR activity; a vibration is Raman active if it causes a change in the polarizability of the molecule.

Key Raman-active modes for this compound include:

Amide I, II, and III Bands: Similar to FTIR, the amide bands are also prominent in the Raman spectrum and provide valuable structural information.

C-C and C-N Skeletal Vibrations: The Raman spectrum is often rich in bands corresponding to the carbon-carbon and carbon-nitrogen skeletal vibrations of the molecule, which can be found in the fingerprint region (typically below 1500 cm⁻¹).

C-H Vibrations: The C-H stretching and bending vibrations of the isopentyl group are also observable in the Raman spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound. tubitak.gov.tr For instance, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This dual-spectroscopic approach is crucial for a comprehensive structural characterization.

The table below outlines the expected prominent Raman shifts for this compound.

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Comments |

| N-H Stretch | 3500 - 3300 | Generally weak in Raman spectra of amides. |

| C-H Stretch (Alkyl) | 3000 - 2800 | Strong bands characteristic of the isopentyl group. |

| C=O Stretch (Amide I) | 1700 - 1600 | Can be used for conformational studies. |

| N-H Bend (Amide II) | 1550 - 1450 | Provides information on secondary structure in larger amides. |

| C-N Stretch (Amide III) | 1350 - 1200 | Often more complex than the Amide I and II bands. |

| Skeletal Vibrations | < 1000 | Rich in information about the carbon backbone. |

Note: The exact Raman shifts and their intensities depend on the experimental setup, including the excitation wavelength.

Chromatographic Methods for Separation and Quantification of this compound

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially when it is present in complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most prominent chromatographic methods employed for the analysis of this and similar compounds.

Gas Chromatography (GC) Method Development and Optimization for this compound

Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. Given its likely volatility, this compound is amenable to GC analysis. The development of a robust GC method involves the careful selection and optimization of several key parameters to achieve good resolution, peak shape, and sensitivity.

Column Selection: The choice of the stationary phase is critical. A mid-polarity column, such as one coated with a phenyl- and methyl-substituted polysiloxane (e.g., 5% phenyl - 95% methylpolysiloxane), is often a suitable starting point for the analysis of amides. The column dimensions (length, internal diameter, and film thickness) will also impact the separation efficiency and analysis time.

Inlet and Detector Parameters: The injector temperature must be high enough to ensure the rapid and complete vaporization of this compound without causing thermal degradation. A split/splitless injector is commonly used. For detection, a flame ionization detector (FID) is a robust and widely applicable choice, providing a response proportional to the mass of carbon in the analyte. For more selective and sensitive detection, a nitrogen-phosphorus detector (NPD) can be employed, as it exhibits high selectivity for nitrogen-containing compounds.

Oven Temperature Program: A temperature programming approach is typically used to ensure the efficient elution of this compound while maintaining good peak shape. The initial temperature, ramp rate(s), and final temperature are optimized to achieve the desired separation from other components in the sample matrix.

The table below provides a hypothetical set of starting parameters for the GC analysis of this compound.

| GC Parameter | Typical Setting | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Provides good general-purpose separation. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC. |

| Inlet Temperature | 250 °C | Ensures efficient volatilization. |

| Injection Mode | Split (e.g., 50:1 split ratio) | For samples with sufficient concentration. |

| Oven Program | 100 °C (hold 1 min), then 10 °C/min to 250 °C (hold 5 min) | A starting point for method development. |

| Detector | Flame Ionization Detector (FID) | Good general-purpose detector for organic compounds. |

| Detector Temperature | 280 °C | Prevents condensation of the analyte. |

Note: These parameters are illustrative and would require optimization for a specific application.

While this compound may be analyzed directly by GC, derivatization can sometimes be employed to improve its chromatographic behavior and detection characteristics. Derivatization involves chemically modifying the analyte to create a new compound with more favorable properties for GC analysis. For amides, derivatization can reduce their polarity and increase their volatility and thermal stability.

Common derivatization strategies that could be applicable to this compound include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity of the molecule and can improve peak shape by minimizing interactions with active sites in the GC system.

Acylation: Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), can react with the N-H group to form a more volatile and electron-capturing derivative, which can enhance sensitivity when using an electron capture detector (ECD).

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.

For the unambiguous identification of this compound in complex mixtures, coupling gas chromatography with mass spectrometry (GC-MS) is the gold standard. wikipedia.org As the separated components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a unique fragmentation pattern for a given compound, which serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of bonds within the molecule. The fragmentation pattern can be used to confirm the structure of the compound.

By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific m/z values characteristic of this compound are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced. This is particularly useful for quantifying trace levels of the compound in complex matrices.

Derivatization Strategies for Enhanced GC Analysis

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-performance liquid chromatography (HPLC) is a versatile separation technique that is well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC. This compound can be effectively analyzed by HPLC, and the method can be tailored to the specific requirements of the analysis.

Reversed-Phase HPLC: The most common mode of HPLC for the analysis of moderately polar compounds like this compound is reversed-phase HPLC. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the partitioning of the analyte between the stationary and mobile phases, with more polar compounds eluting earlier.

Method Development: Key parameters to optimize in an HPLC method for this compound include:

Column: A C18 column is a common first choice for reversed-phase separations. The particle size and column dimensions will influence the efficiency and backpressure.

Mobile Phase: The composition of the mobile phase (the ratio of water to organic solvent) is a critical parameter that controls the retention time of the analyte. A gradient elution, where the mobile phase composition is changed during the run, may be necessary for separating this compound from other components with different polarities. The pH of the mobile phase can also be adjusted to control the ionization state of the analyte and improve peak shape.

Detector: A UV detector is a common choice for HPLC analysis, as the amide bond in this compound will exhibit some UV absorbance, typically at lower wavelengths (around 200-220 nm). For higher sensitivity and selectivity, a mass spectrometer can be coupled to the HPLC system (LC-MS).

The table below presents a potential starting point for an HPLC method for this compound.

| HPLC Parameter | Typical Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard reversed-phase column. |

| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) | Isocratic elution for simpler mixtures. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detector | UV at 210 nm | Amides absorb at low UV wavelengths. |

| Injection Volume | 10 µL | A typical injection volume. |

Note: These parameters are illustrative and would require optimization for a specific application.

Derivatization Reagents and Protocols for HPLC Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of chemical compounds. However, for molecules like this compound that lack a strong chromophore, direct detection by UV-Vis spectrophotometry can be challenging and may offer poor sensitivity. To overcome this limitation, derivatization is employed. This process involves chemically modifying the analyte to attach a "tag" that exhibits strong UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity. tcichemicals.com

For a secondary amide like this compound, derivatization typically targets the amine moiety that can be exposed through a controlled hydrolysis step, yielding isopentylamine. The resulting primary amine is highly reactive toward a variety of labeling reagents. The pre-column derivatization method, where the analyte is derivatized before injection into the HPLC system, is often preferred as it allows for the separation of excess reagent from the derivatized product. actascientific.com

Common derivatization reagents suitable for this purpose include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.

9-fluorenylmethyl chloroformate (FMOC): This reagent reacts with primary and secondary amines to form derivatives that are highly fluorescent, enabling sensitive detection. lcms.cz

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amines to form intensely fluorescent isoindole derivatives. actascientific.com This would be suitable for the isopentylamine produced from hydrolysis.

The general protocol involves the hydrolysis of this compound to isopentylamine, followed by the derivatization reaction. This reaction is typically carried out in a buffered solution at a specific pH to ensure optimal reactivity of the amine. After the reaction is complete, the mixture is injected into a reverse-phase HPLC system for separation and detection.

Table 1: Common Derivatization Reagents for HPLC Analysis of Amines

| Derivatization Reagent | Target Functional Group | Detection Method | Key Features |

| Dansyl Chloride | Primary & Secondary Amines | Fluorescence | Produces stable, highly fluorescent derivatives. |

| 9-fluorenylmethyl chloroformate (FMOC) | Primary & Secondary Amines | Fluorescence | Offers high sensitivity and forms stable adducts. lcms.cz |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amines | Fluorescence | Fast reaction at room temperature; excess reagent is non-fluorescent. lcms.cz |

| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acids | Mass Spectrometry (MS) | Improves reverse-phase retention and provides a characteristic bromine isotope pattern for MS identification. nih.gov |

Chiral HPLC for Enantiomeric Separation of this compound Analogues

Chirality is a critical aspect in the study of many organic molecules. While this compound itself is not chiral, its analogues, which may feature stereocenters, require chiral separation techniques to isolate and quantify individual enantiomers. Chiral HPLC is the most widely used method for this purpose. humanjournals.com The direct method, which employs a Chiral Stationary Phase (CSP), is the most common approach. eijppr.com

CSPs are designed to have specific chiral recognition capabilities, allowing them to interact differently with each enantiomer of a racemic mixture. This differential interaction leads to different retention times, enabling their separation. eijppr.com The choice of CSP and mobile phase is crucial for achieving successful enantioseparation.

For analogues of this compound, which are amides, several types of CSPs are particularly effective:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support. eijppr.com Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the analyte fits into the chiral grooves of the polysaccharide structure. eijppr.com

Pirkle-type CSPs: These phases, such as the Whelk-O 1, operate on the principle of π-π interactions, hydrogen bonding, and dipole stacking. They are effective for a broad range of compounds, including amides. hplc.eu

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol, is optimized to achieve the best balance of retention and enantioselectivity. humanjournals.comymc.co.jp

Table 2: Chiral Stationary Phases (CSPs) for Separation of Amide Analogues

| CSP Type | Principle of Separation | Common Mobile Phases | Suitable Analogue Types |

| Polysaccharide Derivatives (e.g., CHIRAL ART Amylose, CHIRALCEL® Cellulose) | Hydrogen bonding, dipole-dipole interactions, steric inclusion within chiral polymer grooves. eijppr.com | Normal Phase: Hexane/Ethanol, Hexane/2-Propanol. ymc.co.jp Reversed Phase: Acetonitrile/Water, Methanol/Water. humanjournals.com | Wide range of chiral compounds, including those with amide, ester, and alcohol functional groups. |

| Pirkle-type (e.g., Whelk-O 1) | π-π interactions, hydrogen bonding, dipole stacking. hplc.eu | Normal Phase: Hexane/Isopropanol with potential acidic or basic additives. hplc.eu | Aromatic compounds, amides, esters, carbamates, alcohols. hplc.eu |

| Ligand Exchange (e.g., Davankov phase) | Formation of transient diastereomeric metal complexes (e.g., with Copper(II)). hplc.eu | Aqueous methanol with a metal salt (e.g., copper(II) acetate). hplc.eu | Primarily for underivatized amino acids and their derivatives. |

Hyphenated Techniques in this compound Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are powerful tools for the unambiguous identification and characterization of compounds in complex mixtures. nih.govrjpn.org For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and informative hyphenated techniques. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. researchgate.net It is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

Principle: In the GC, the sample is vaporized and separated based on its boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z).

Application: The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for positive identification. The retention time from the GC provides an additional layer of confirmation. GC-MS is highly effective for purity assessment and the identification of volatile impurities. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing less volatile or thermally labile compounds and is frequently used in metabolomics and for analyzing metabolites of parent compounds. nih.gov

Principle: After separation on an HPLC column, the eluent is introduced into the MS interface (e.g., electrospray ionization, ESI), where solvent is removed and analyte molecules are ionized. Tandem mass spectrometry (LC-MS/MS) can be used for further structural elucidation by selecting a parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.govnih.gov

Application: For this compound, LC-MS can provide precise molecular weight information. Studies on analogous compounds like N-methylformamide (NMF) have utilized LC-MS/MS to identify and characterize metabolites, such as S-(N-methylcarbamoyl) derivatives, by tracking characteristic neutral losses and daughter ions. nih.gov Similarly, LC-MS/MS methods have been developed for the simultaneous determination of metabolites of N,N-dimethylformamide (DMF) in biological samples, demonstrating the technique's selectivity and sensitivity. nih.gov

Table 3: Hyphenated Techniques for this compound Analysis

| Technique | Principle | Information Obtained | Specific Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility/polarity (GC) followed by ionization, fragmentation, and mass analysis (MS). researchgate.net | Retention time, molecular ion, and a characteristic fragmentation pattern for structural identification. | Purity analysis, identification of volatile impurities, and confirmation of structure via library matching. chromatographyonline.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by polarity (HPLC) followed by ionization and mass analysis (MS). nih.gov | Retention time, accurate molecular weight, and molecular formula. | Analysis of this compound in complex matrices; identification of non-volatile precursors or degradation products. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC separation followed by selection of a parent ion, collision-induced dissociation, and analysis of fragment ions. nih.gov | Highly selective quantification and detailed structural information from fragmentation pathways. | Structural confirmation and characterization of potential metabolites by tracking specific ion transitions, similar to analyses of other formamides. nih.govnih.gov |

Computational and Theoretical Investigations of N Isopentylformamide

Quantum Chemical Studies on Electronic Structure and Bonding in N-Isopentylformamide

Quantum chemical studies are fundamental to understanding the intrinsic properties of this compound, offering a microscopic view of its electron distribution and chemical bonds.

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state properties of molecular systems due to its balance of computational cost and accuracy. uniud.itabinit.org In DFT, the central quantity is the electron density, from which all ground-state properties can theoretically be derived. rutgers.edu For this compound, DFT calculations are employed to determine optimized molecular geometry, electronic energy, and the distribution of electron density.

These calculations typically involve selecting an appropriate functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. sourceforge.ioosti.gov The results yield crucial information such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Furthermore, DFT can elucidate the nature of the chemical bonds, including the partial double bond character of the C-N bond in the amide group due to resonance.

Table 1: Representative Ground State Properties of this compound Calculated by DFT

| Property | Calculated Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| C=O Bond Length | Value | Ångströms |

| C-N Bond Length | Value | Ångströms |

| N-H Bond Length | Value | Ångströms |

Note: The specific values in this table are illustrative and would be obtained from actual DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. sissa.itarxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. cecam.org While computationally more demanding than DFT, ab initio methods are often used to obtain highly accurate energy predictions and to benchmark other computational techniques. cecam.org

For this compound, high-level ab initio calculations can provide precise values for the total electronic energy, ionization potential, and electron affinity. These methods are particularly valuable for studying systems where electron correlation plays a significant role, which is the case for molecules containing heteroatoms and multiple bonds like this compound. aps.org The accuracy of these predictions is systematically improvable by increasing the level of theory and the size of the basis set. arxiv.org

Density Functional Theory (DFT) Calculations for Ground State Properties

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the isopentyl group and the potential for rotation around the C-N amide bond suggest that this compound can exist in multiple conformations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. wikipedia.orgresearchgate.net MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. gaussian.comnih.gov This approach is computationally efficient, allowing for the rapid evaluation of the energies of a large number of conformations.

MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's dynamic behavior over time. nih.govlibretexts.org By simulating the molecule at a given temperature, MD can explore the potential energy surface and identify the most stable and populated conformations. For this compound, MD simulations can reveal the preferred orientations of the isopentyl chain and the dynamics of the amide group. rsc.org

This compound can exhibit different isomeric forms. Rotational isomers, or conformers, arise from rotation around single bonds. The most significant of these for this compound is the rotation around the C-N amide bond, which can lead to cis and trans conformers relative to the orientation of the formyl proton and the isopentyl group.

Tautomerism, the interconversion of constitutional isomers, is also a possibility. wikipedia.orglibretexts.org For this compound, the most likely form of tautomerism is the amide-imidic acid tautomerism, where a proton migrates from the nitrogen to the oxygen atom. tgc.ac.in

Amide form: H-C(=O)NH-CH₂-CH(CH₃)₂

Imidic acid form: H-C(OH)=N-CH₂-CH(CH₃)₂

Quantum chemical calculations can be used to determine the relative energies of these tautomers and the energy barrier for their interconversion. allen.in Generally, for simple amides, the amide form is significantly more stable than the imidic acid form. tgc.ac.in

Molecular Mechanics and Molecular Dynamics Simulations

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra for validation. researchgate.netresearchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter (Computational) | Experimental Parameter |

| Infrared (IR) Spectroscopy | C=O stretching frequency (cm⁻¹) | Value |

| N-H stretching frequency (cm⁻¹) | Value | |

| NMR Spectroscopy | ¹H chemical shift (ppm) - formyl H | Value |

| ¹³C chemical shift (ppm) - carbonyl C | Value | |

| UV-Vis Spectroscopy | λmax (nm) | Value |

Note: The specific values in this table are illustrative and would be populated by actual computational predictions and experimental measurements.

Computational chemistry software can simulate various types of spectra. For instance, the vibrational frequencies calculated from DFT can be used to generate a theoretical infrared (IR) spectrum, which can be compared with an experimental IR spectrum to aid in the assignment of vibrational modes. peerj.com Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental NMR data to confirm the molecular structure and conformation. auremn.org.br

The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) allows for the simulation of UV-Vis absorption spectra. scielo.br The comparison between theoretical and experimental spectra is a crucial step in validating the computational models used and ensuring their predictive power for understanding the properties of this compound. arxiv.orgarxiv.org

Reaction Pathway Analysis and Transition State Modeling for this compound Involved Processes

While specific computational studies detailing the reaction pathways and transition state modeling exclusively for this compound are not extensively available in publicly accessible research, its role as an inhibitor of enzymes like liver alcohol dehydrogenase (LADH) provides a basis for analyzing its involvement in biochemical reactions. Formamides, including this compound, are recognized as unreactive analogues of aldehydes. nih.gov They function as inhibitors by binding to the enzyme-NADH complex. nih.govnih.gov

The primary process involving this compound in a biological context is its binding to an enzyme, mimicking the transition state of a substrate. Computational studies on alcohol dehydrogenases have extensively investigated the hydride transfer step, which is a critical part of the catalytic mechanism. rsc.orgpnas.orgnih.gov These studies, often employing quantum mechanics/molecular mechanics (QM/MM) methods, provide insights into the transition state that this compound is designed to imitate. pnas.orgresearchgate.net

The transition state in the alcohol dehydrogenase-catalyzed reaction involves the transfer of a hydride ion from the NADH cofactor to the aldehyde substrate. rsc.orgresearchgate.net Computational models have been developed to understand the geometry and energetics of this fleeting state. rsc.orgmdpi.com For instance, density functional theory (DFT) calculations have been used to model the transition state of hydride transfer, indicating a specific distance between the cofactor and the substrate at the point of transfer. rsc.org The binding of this compound to the active site of LADH is believed to mimic this transition state, which explains its inhibitory function. nih.gov

The mechanism of amide hydrolysis, a fundamental reaction for formamides, has also been a subject of theoretical investigation, which can serve as a model for potential reactions involving this compound under certain conditions. researchgate.net Computational studies on the hydrolysis of formamide (B127407) in water have shown a multi-step process. The reaction typically proceeds through a diol intermediate formed by the hydration of the carbonyl group, with the transition state involving water molecules that facilitate proton transfer. researchgate.net

Table 1: Key Computational Approaches for Analyzing Related Formamide Processes

| Computational Method | Application in Formamide-Related Research | Key Findings |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the hydride transfer in alcohol dehydrogenase, which this compound inhibits. | Elucidates the electronic structure and energetics of the transition state within the enzyme's active site. pnas.orgresearchgate.net |

| Density Functional Theory (DFT) | Modeling the transition state of hydride transfer and studying amide hydrolysis. | Provides geometries and activation barriers for reaction pathways. rsc.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Investigating the binding of formamide inhibitors to alcohol dehydrogenase. | Reveals the conformational changes and interactions within the enzyme-inhibitor complex. rsc.orgresearchgate.net |

Solvent Effects Modeling on this compound Reactivity and Properties

Specific solvent effects modeling for this compound is not well-documented in current literature. However, computational studies on simpler formamides, such as formamide itself and N-methylformamide, offer valuable insights into how solvents can influence the reactivity and properties of this class of compounds. These studies can be extrapolated to understand the potential behavior of this compound in different solvent environments.

Solvent effects are crucial in determining the outcome of chemical reactions and the properties of molecules. researchgate.net For formamides, solvents can influence their structure, vibrational frequencies, and electronic transitions. rsc.org Computational methods like the Polarizable Continuum Model (PCM) have been employed to study the impact of various solvents on formamide and its complexes. rsc.orgaip.org

Research on formamide has shown that the solvent environment significantly modifies its potential energy surface. aip.org For example, in the gas phase, the interaction of water with the carbonyl oxygen of formamide is energetically similar to its interaction with the amino group. However, in a solution, binding to the carbonyl oxygen becomes more favorable. aip.org This indicates that the polarity of the solvent can alter the preferred sites of interaction for this compound.

The nature of the solvent also impacts the hydrogen-bonding capabilities of formamides. Studies on the formamide-water complex have demonstrated that solvation can lessen the strength of specific hydrogen bonds within the complex by lowering the binding energy. rsc.org This is an important consideration for this compound, as its ability to form hydrogen bonds is critical for its interaction with biological targets like enzymes.

Furthermore, the dielectric constant of the solvent has been shown to have a significant effect on the properties of formamides, particularly for polar solvents. rsc.org The influence of the solvent is most pronounced up to a certain dielectric constant value, after which the effects may level off. rsc.org In the context of this compound's role as an enzyme inhibitor, the microenvironment of the enzyme's active site can be considered a unique solvent environment, with a specific polarity and arrangement of functional groups that dictate the binding affinity and inhibitory potency of the molecule. nih.gov

Table 2: Predicted Solvent Effects on this compound Properties Based on General Formamide Studies

| Property | Predicted Effect of Increasing Solvent Polarity | Rationale based on Formamide Studies |

| Carbonyl Group Interaction | Enhanced interaction with polar solvents. | In solution, water binds more favorably to the carbonyl oxygen of formamide. aip.org |

| Hydrogen Bonding | Modulation of H-bond strength. | Solvation can decrease the binding energy of formamide-water complexes, affecting H-bond strength. rsc.org |

| Inhibitory Potency | Dependent on the active site microenvironment. | The specific "solvent" environment of the enzyme's active site will govern binding interactions. nih.gov |

| Conformational Preference | Potential shifts in conformational equilibrium. | Solvents can influence the relative stability of different conformers. researchgate.net |

Role of N Isopentylformamide in Chemical Processes and Materials Science

N-Isopentylformamide as a Solvent in Organic Synthesis and Catalysis

Solvents are a critical component of many chemical reactions, influencing reaction rates, equilibria, and product selectivity. ajms.iq this compound, with its high boiling point and polar nature, serves as a useful solvent in organic synthesis and catalysis.

Hydroformylation, or oxo synthesis, is a major industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen) and a catalyst. mt.comunits.it The reaction is pivotal for producing bulk chemicals that are precursors to alcohols, amines, and carboxylic acids. mt.com While rhodium and cobalt complexes are the most common catalysts, the solvent system is also crucial. units.itnumberanalytics.com this compound and its isomers, such as di-isopentylformamide, have been identified as suitable solvents for hydroformylation. google.com They are particularly advantageous in systems requiring subsequent aqueous extraction for product separation due to their water-immiscible nature, a property that increases with the length of the alkyl chains. google.com Although reaction rates in these solvents may be slower compared to more common solvents like dimethylformamide, they can offer good initial rates and facilitate easier product work-up in large-scale operations. google.com The use of specific ligands with the metal catalyst is a key strategy to control selectivity, with bulky ligands often favoring the formation of desired linear aldehydes. mt.comunits.it

In line with the principles of green chemistry, there is a growing interest in replacing volatile and toxic organic solvents. researchgate.net Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. e3s-conferences.orgtaylorfrancis.com These solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) which, when mixed in a specific molar ratio, form a eutectic with a melting point significantly lower than the individual components. mdpi.com N-alkylamides can function as HBAs. When combined with appropriate HBDs, such as choline (B1196258) chloride or metal salts, this compound can form a DES. e3s-conferences.orgmdpi.com These systems are explored for various applications, including the extractive desulfurization of fuels, where they show high efficiency. e3s-conferences.orgnih.gov

Below is a table detailing the efficiency of different DES systems in extractive desulfurization processes, highlighting their potential as effective and greener alternatives.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Achieved Efficiency |

| Choline Chloride | Orcinol | 1:1 | Extractive Oxidative Desulfurization | 99.98% e3s-conferences.org |

| Choline Chloride | Ethylene Glycol | 1:1 | Extractive Oxidative Desulfurization | 99.98% e3s-conferences.org |

| Choline Chloride | Phenol | 1:2 | Absorptive Desulfurization (DMDS removal) | >99.999% (after regeneration) mdpi.com |

| Triethylammonium Chloride | Copper(II) Chloride | 1:1 | H₂S Adsorption | Max. breakthrough sulfur capacity: 9.97 mg/g aaqr.org |

Applications in Specific Catalytic Systems (e.g., Hydroformylation)

This compound as a Ligand or Reagent in Coordination Chemistry and Catalysis

In coordination chemistry, ligands, which are Lewis bases, bond to a central metal atom, or Lewis acid. utexas.edulibretexts.org The formamide (B127407) group in this compound contains both oxygen and nitrogen atoms with lone pairs of electrons, allowing it to act as a dative ligand. libretexts.org It can coordinate to a metal center, influencing the metal's electronic properties and steric environment. mdpi.com This modulation can, in turn, affect the catalytic activity and selectivity of the metal complex. mdpi.com While phosphorus-based ligands are common in catalysis, such as hydroformylation, there is growing interest in N-donor ligands as they can be easier to synthesize and more stable towards oxidation. researchgate.net Formamidinate ligands, derived from formamides, are known to be robust and versatile in metal coordination. researchgate.net The coordination of this compound or its derivatives can thus be used to fine-tune the performance of catalysts for specific chemical transformations. mdpi.com

Environmental Fate and Transformation of N Isopentylformamide

Abiotic Degradation Pathways of N-Isopentylformamide in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For this compound, the primary abiotic degradation pathways of environmental relevance are photolysis and hydrolysis.

Photolytic Degradation Mechanisms

Photolytic degradation, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. nih.gov This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is facilitated by other light-absorbing substances in the environment. researchgate.net The presence of chromophoric groups, which are parts of a molecule that absorb light, is a prerequisite for direct photodegradation. nih.gov

For this compound, the carbonyl group within its formamide (B127407) structure can act as a chromophore, potentially making it susceptible to photodegradation. mdpi.com Upon absorbing UV radiation, the molecule can be excited to a higher energy state, leading to the cleavage of chemical bonds. nih.gov Common photodegradation reactions include Norrish Type I and Type II reactions, which generate free radicals that can further fragment the polymer chains. mdpi.com The rate and extent of photolytic degradation are influenced by factors such as light intensity, wavelength, and the presence of photosensitizing agents in the environment. mdpi.comrsc.org

Hydrolytic Stability Studies

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is a critical factor in its environmental persistence, especially in aquatic systems. nih.gov The stability of this compound to hydrolysis is influenced by the pH of the surrounding medium. europa.eu

Amides, such as this compound, can undergo hydrolysis to yield a carboxylic acid (formic acid) and an amine (isopentylamine). This reaction can be catalyzed by both acids and bases. ekb.eg Generally, the rate of hydrolysis is dependent on temperature and pH. frontiersin.org Studies on similar compounds suggest that amides are relatively stable under neutral pH conditions but their hydrolysis can be accelerated under acidic or alkaline conditions. ekb.eg The intrinsic stability of the amide bond, however, often results in slow degradation rates under typical environmental conditions. nih.govmdpi.com

Biotic Transformation and Microbial Degradation of this compound in Aquatic and Terrestrial Systems

Biotic transformation, primarily through microbial degradation, is a significant pathway for the breakdown of organic compounds in the environment. frontiersin.org Microorganisms such as bacteria and fungi possess diverse metabolic capabilities and can utilize a wide range of organic compounds as sources of carbon and energy. d-nb.infonih.gov

The degradation of this compound by microorganisms would likely involve enzymatic pathways. Some bacteria are known to produce volatile compounds, including amides, though the specific function of these compounds is not always clear. researchgate.net The process of bioremediation relies on the ability of indigenous microbial populations in soil and water to degrade contaminants. researchgate.net The efficiency of microbial degradation is influenced by several factors, including the concentration of the compound, temperature, pH, oxygen availability, and the presence of other nutrients. researchgate.net While many microorganisms are capable of degrading various pollutants, the specific microbes and enzymatic pathways responsible for the breakdown of this compound have not been extensively documented in publicly available literature. frontiersin.orgnih.gov

Environmental Distribution and Mobility Studies of this compound

The distribution and mobility of a chemical in the environment determine its potential to reach various environmental compartments, including air, water, and soil. Key processes governing the mobility of this compound are volatilization, adsorption, and leaching. nih.gov

Volatilization Studies from Water and Soil

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state and is lost to the atmosphere. kochagronomicservices.com For compounds like this compound, volatilization can be a significant transport mechanism from soil and water surfaces. missouri.edu The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant, as well as environmental factors like temperature, soil moisture, and air movement. montana.eduepa.gov

In general, volatilization from soil increases with higher temperatures, moisture content (up to a point), and air flow across the surface. montana.edu Conversely, incorporation into the soil can reduce volatilization losses. missouri.edu From water bodies, turbulence and temperature are key factors that enhance the rate of volatilization. researchgate.net While specific studies on the volatilization of this compound are limited, its structural properties as a relatively small organic molecule suggest it may have some potential for volatilization. One study has identified isopentylformamide as a volatile metabolite produced by certain bacteria. researchgate.net

Adsorption and Leaching Characteristics

Adsorption is the process by which a chemical binds to soil particles or sediments. This process is crucial in determining the mobility of a compound in the soil. nih.gov The extent of adsorption influences whether a compound will remain in the topsoil layers or leach into groundwater. chsagronomy.com Leaching is the downward movement of a substance through the soil profile with water. kochagronomicservices.com

The adsorption of organic compounds to soil is often related to their octanol-water partition coefficient (Kow) and the organic carbon content of the soil. epa.gov Compounds with higher Kow values tend to adsorb more strongly to soil organic matter. The leaching potential is inversely related to adsorption; strongly adsorbed compounds are less likely to leach. chsagronomy.com The characteristics of the soil, such as texture and pH, also play a significant role in both adsorption and leaching processes. montana.edu Without specific experimental data on the soil adsorption coefficient (Koc) for this compound, its precise mobility in soil remains to be determined. However, its amide functional group could potentially participate in hydrogen bonding with soil components, influencing its adsorption behavior.

Biological Roles and Molecular Interactions of N Isopentylformamide Non Clinical Contexts

N-Isopentylformamide as a Microbial Volatile Organic Compound (mVOC)

This compound is recognized as a microbial volatile organic compound (mVOC), a class of low molecular weight, lipophilic compounds with high vapor pressure that are produced by microorganisms such as bacteria and fungi during their metabolic processes. nih.govmdpi.com These characteristics allow them to readily evaporate and diffuse through environments like soil and the rhizosphere, facilitating communication. mdpi.com The volatilomes, or the complete set of VOCs produced by a microorganism, are structurally complex and diverse, enabling them to influence neighboring organisms and their communities. charite.de

While a vast number of compounds have been identified as mVOCs, none are considered exclusive to microbial origin or specific to a particular microbial species. nih.gov This complexity makes the identification of specific microbial contaminants based solely on mVOC profiles challenging with current methods. nih.gov The study of mVOCs is a growing field, with databases like the mVOC 4.0 Database compiling extensive information on these compounds and their effects on various organisms, including plants, fungi, bacteria, and invertebrates. charite.de

The production of mVOCs is a common trait among both bacteria and fungi. researchgate.net These compounds play a crucial role in the interactions between different microorganisms and between microorganisms and plants. frontiersin.org

Inter- and Intraorganismic Chemical Communication Mediated by this compound in Microbial Ecology

In the intricate web of microbial ecology, chemical communication is paramount for survival and interaction. nih.gov Microbial volatile organic compounds (mVOCs) like this compound serve as key signaling molecules in these exchanges, mediating both inter- and intraorganismic communication. mdpi.comresearchgate.net These volatile signals can traverse complex environments, influencing the behavior and physiology of other microorganisms. researchgate.net

The exchange of these chemical signals is a fundamental aspect of microbial community dynamics, shaping processes such as competition, collaboration, and nutrient cycling. ugent.be For instance, some bacterial volatiles have been shown to inhibit the growth of pathogenic fungi, demonstrating a clear role in inter-species competition. researchgate.net The ability of microorganisms to produce and perceive these volatile signals is a critical trait that influences their ecological success. frontiersin.org

The study of these interactions reveals a complex "language" of chemical cues that governs microbial life. Understanding this language is essential for comprehending the functioning of microbial ecosystems and for harnessing the potential of beneficial microorganisms in various applications. knaw.nl

Mechanistic Studies of this compound Interactions with Biological Macromolecules (e.g., Enzymes, Receptors) in Model Systems (excluding clinical implications)

The interaction of small molecules like this compound with biological macromolecules is a fundamental process governed by basic principles of chemistry and physics. nih.gov These interactions can involve various forces, including hydrophobic interactions, hydrogen bonding, and electrostatic attractions. utah.edu The specific nature of these interactions determines the effect of the small molecule on the macromolecule's structure and function. nih.gov

In the context of microbial signaling, the interaction of a volatile compound with a receptor protein on a target organism is a crucial first step in eliciting a response. This binding event can trigger a cascade of intracellular signals, leading to changes in gene expression and cellular behavior. nih.gov For example, in bacteria, Nod-like receptors (NLRs) are a class of intracellular sensors that recognize microbial components and initiate signaling pathways. nih.gov

The study of these interactions often employs model systems to elucidate the underlying mechanisms. Techniques like NMR spectroscopy can be used to investigate the dynamics of these interactions at an atomic level. mdpi.com Understanding how this compound and other mVOCs interact with macromolecules is key to deciphering their biological roles in non-clinical contexts.

Table 1: Key Concepts in Macromolecular Interactions

| Concept | Description |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution and exclude water molecules. utah.edu |

| Hydrogen Bonding | A type of attractive intermolecular force that exists between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. utah.edu |

| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their electric charges. utah.edu |

| Receptor Binding | The specific interaction of a ligand (like an mVOC) with a protein receptor, initiating a biological response. nih.gov |

| Signal Transduction | The process by which a chemical or physical signal is transmitted through a cell as a series of molecular events. grc.org |

Occurrence and Biosynthesis of this compound in Natural Systems (Non-Clinical)

This compound is a nitrogen-containing natural product. The biosynthesis of such compounds in microorganisms often involves complex enzymatic pathways. nih.gov While the specific biosynthetic pathway for this compound is not detailed in the provided search results, the general principles of microbial secondary metabolite production can be applied.

Microorganisms, including bacteria and fungi, are prolific producers of a vast array of secondary metabolites. nih.gov The production of these compounds is often influenced by environmental conditions and the availability of specific precursors. nih.gov For instance, the biosynthesis of many nitrogen-containing compounds in actinomycetes relies on enzymes that catalyze the formation of C-N bonds. nih.gov

The isopentenyl group of this compound suggests a potential link to isoprenoid biosynthesis. Isoprenoids are a large and diverse class of natural products synthesized from the five-carbon precursor isopentenyl diphosphate (B83284) (IPP). nih.govnih.gov Bacteria utilize two main pathways for IPP synthesis: the mevalonate (B85504) pathway and the deoxyxylulose 5-phosphate (DXP) pathway. nih.govnih.gov It is plausible that a precursor derived from one of these pathways could be subsequently modified through the addition of a formyl group to produce this compound.

The production of volatile compounds by microorganisms is widespread in various natural habitats, including soil. mdpi.comcabidigitallibrary.org These compounds contribute to the complex chemical landscape of these environments and play a role in microbial community structure and function. researchgate.net

Future Research Directions and Emerging Areas for N Isopentylformamide

Development of Novel and Efficient Synthetic Routes for N-Isopentylformamide Analogues

Future synthetic explorations may target analogues with varied functional groups on both the isopentyl and formyl moieties. This could involve introducing chirality, incorporating heterocyclic rings, or adding other functionalities to modulate the compound's physical, chemical, and biological properties. beilstein-journals.org Drawing inspiration from the synthesis of complex pharmaceutical ingredients, researchers may employ strategies like intramolecular double SNAr reactions to build tricyclic systems or use asymmetric synthesis to create specific enantiomers. beilstein-journals.org The continuous evolution of synthetic strategies is crucial for generating a library of this compound analogues for screening in materials science, catalysis, and pharmacology. iiserpune.ac.in

Advanced Spectroscopic and In-Situ Monitoring of this compound in Chemical Reactions

Understanding the reaction dynamics of this compound requires sophisticated analytical techniques that can monitor chemical transformations in real time. Future research will increasingly rely on advanced spectroscopic methods for in-situ analysis. Techniques like White cell Fourier-transform infrared (FTIR) spectroscopy and cavity-enhanced Raman spectroscopy (CERS) are powerful tools for the non-invasive, real-time analysis of both liquid and gas phases in a reaction mixture. rsc.org

The application of these techniques could provide invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of catalysts and reaction conditions. For instance, by using ¹⁵N-isotopic labeling, specific reaction pathways involving the nitrogen atom of this compound can be traced with high precision. rsc.org This allows for the unambiguous identification of products and by-products, helping to elucidate complex reaction mechanisms. rsc.org Liquid-phase Raman spectroscopy can simultaneously quantify the concentrations of reactants, products, and other species in solution, offering a complete picture of the reaction progress. rsc.org

Table 1: Potential Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

| Spectroscopic Technique | Information Gained for this compound Reactions | Potential Application |

|---|---|---|

| White Cell FTIR | Real-time concentration measurement of volatile reactants, products, and intermediates. | Monitoring headspace during synthesis or degradation to track reaction progress and off-gassing. rsc.org |

| Cavity-Enhanced Raman Spectroscopy (CERS) | In-situ monitoring of non-polar molecules and gases (e.g., H₂, N₂). | Analyzing gaseous by-products or reactants in catalytic processes involving this compound. rsc.org |

| Liquid-Phase Raman Spectroscopy | Quantitative analysis of reactant, product, and catalyst concentrations in solution. | Determining reaction kinetics, catalyst efficiency, and yield in real-time without sampling. rsc.org |

| ¹⁵N-Isotopic Labeling with Spectroscopy | Elucidation of specific reaction pathways involving the amide nitrogen. | Tracing the fate of the nitrogen atom in degradation or transformation studies to confirm mechanisms. rsc.org |

Integration of Computational and Experimental Approaches for Comprehensive Understanding

A holistic understanding of this compound will be achieved through the synergy of computational modeling and experimental validation. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and reaction energy profiles. These theoretical insights can guide experimental work by identifying the most promising synthetic routes or predicting the spectroscopic signatures of unknown intermediates.

Conversely, experimental data from techniques like NMR, IR spectroscopy, and X-ray crystallography are essential for benchmarking and refining computational models. This iterative cycle of prediction and verification accelerates the research and development process. For example, computational studies can model the interaction of this compound with a catalyst's active site, while experimental kinetic studies can validate the predicted reaction rates. This integrated approach is a cornerstone of modern chemical research, providing a deeper understanding at the molecular level. unl.pt

Exploration of this compound in Novel Catalytic Systems and Green Chemical Processes

The principles of green chemistry are increasingly guiding the design of chemical processes, emphasizing the use of environmentally benign solvents and efficient catalysts. scispace.comhelsinki.fi N-substituted formamides, such as di-isopentylformamide, have been identified as suitable water-immiscible solvents for certain catalytic reactions, like hydroformylation, facilitating product separation through aqueous extraction. google.com This suggests a potential role for this compound and its derivatives as greener reaction media, which could be explored further. google.com

Future research could investigate the use of this compound as a component in novel catalytic systems. This includes its potential application in biphasic catalysis, where it could serve as a solvent that allows for easy separation and recycling of the catalyst. scispace.com Furthermore, the development of new catalysts, such as heterogeneous geminal atom catalysts (GACs), designed for sustainable manufacturing, could be tested in reactions involving this compound. nus.edu.sg The goal is to develop cleaner, more efficient processes that reduce waste and environmental impact, with this compound potentially playing a key role as a solvent or ligand. unl.ptpitt.edu

Deepening Insights into the Environmental Impact and Bioremediation Potential of this compound

As with any synthetic compound, understanding the environmental fate of this compound is crucial. Future research must focus on its persistence, mobility, and potential for bioaccumulation in soil and water systems. A key area of investigation will be its biodegradability by naturally occurring microorganisms. nih.gov Bioremediation, which utilizes living organisms to break down or detoxify pollutants, offers a sustainable approach to managing potential contamination. europa.eufrontiersin.org